2-Fluoro-4-methoxy-5-nitrophenylacetic acid
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Overview
Description
2-Fluoro-4-methoxy-5-nitrophenylacetic acid is an organic compound with the molecular formula C9H8FNO5 and a molecular weight of 229.16 g/mol . This compound is characterized by the presence of a fluoro group, a methoxy group, and a nitro group attached to a phenylacetic acid backbone . It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-fluoro-4-methoxyphenylacetic acid, followed by purification steps to isolate the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-Fluoro-4-methoxy-5-nitrophenylacetic acid undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-4-methoxy-5-nitrophenylacetic acid is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The presence of the fluoro, methoxy, and nitro groups can influence the compound’s binding affinity and activity at these targets . The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling processes .
Comparison with Similar Compounds
2-Fluoro-4-methoxy-5-nitrophenylacetic acid can be compared with other phenylacetic acid derivatives, such as:
2-Fluoro-4-methoxyphenylacetic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Methoxy-5-nitrophenylacetic acid:
2-Fluoro-5-nitrophenylacetic acid: Lacks the methoxy group, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C9H8FNO5 |
---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
2-(2-fluoro-4-methoxy-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H8FNO5/c1-16-8-4-6(10)5(3-9(12)13)2-7(8)11(14)15/h2,4H,3H2,1H3,(H,12,13) |
InChI Key |
NKMOPSLCGIPFFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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